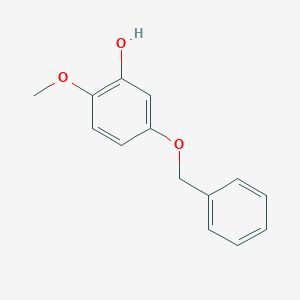

5-(Benzyloxy)-2-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Benzyloxy)-2-methoxyphenol is an organic compound with the molecular formula C14H14O3 It is a derivative of phenol, featuring both methoxy and benzyloxy substituents on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-(Benzyloxy)-2-methoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, starting with 2-methoxyphenol, a benzyloxy group can be introduced using benzyl chloride in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, with stirring at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Benzyloxy)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced aromatic compounds.

Substitution: Various substituted phenols depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of BMBP derivatives. For instance, a derivative known as 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) cells. The compound inhibited cell migration and invasion through mechanisms involving epithelial-mesenchymal transition (EMT) pathways .

- Case Study : In vitro experiments showed that BMBP derivatives reduced cell viability in Huh7 hepatocellular carcinoma cells with an IC50 value of approximately 48 μM after 24 hours of treatment . The compound's efficacy was attributed to its ability to downregulate proteins associated with cell motility and invasion.

Antioxidant Activity

Phenolic compounds, including BMBP, are known for their antioxidant properties, which help neutralize free radicals in biological systems. This activity is crucial for preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Mechanistic Insights

Research into the mechanistic pathways of BMBP has revealed its interaction with various cellular targets:

- Inhibition of EMT : BMBP has been shown to inhibit EMT-related proteins, which play a critical role in cancer metastasis .

- Cytoskeletal Changes : The compound affects the cytoskeleton dynamics in cancer cells, further contributing to its anti-invasive properties .

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and benzyloxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its interaction with enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyphenol (Guaiacol): Similar structure but lacks the benzyloxy group.

2-(Phenylmethoxy)phenol: Similar structure but with different substituent positions.

Uniqueness

5-(Benzyloxy)-2-methoxyphenol is unique due to the presence of both methoxy and benzyloxy groups on the aromatic ring, which imparts specific chemical and physical properties.

Activité Biologique

5-(Benzyloxy)-2-methoxyphenol is an organic compound that has garnered attention in the fields of medicinal and synthetic chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with both benzyloxy and methoxy substituents. Its molecular formula is C15H16O3, and it has a molecular weight of approximately 244.29 g/mol. The presence of these functional groups enhances its reactivity and interaction with biological systems, making it a subject of various studies.

Biological Activities

Research indicates that this compound possesses several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated, showing its potential to scavenge free radicals and protect cells from oxidative stress .

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have emerged based on existing research:

- Interaction with Biological Macromolecules : Studies have shown that the compound can form hydrogen bonds with proteins, suggesting a possible mechanism for modulating protein functions or signaling pathways .

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters, potentially benefiting conditions like depression or neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, results indicated significant dose-dependent inhibition of cell proliferation. The mechanism was hypothesized to involve apoptosis induction through the activation of caspase pathways. This study highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing pro-inflammatory cytokine production in vitro. The compound's ability to inhibit nuclear factor kappa B (NF-κB) signaling was identified as a critical mechanism contributing to its anti-inflammatory effects.

Propriétés

IUPAC Name |

2-methoxy-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSQJUZBIFCHNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.